molecular formula C24H32N2O3 B054987 Enadoline CAS No. 124378-77-4

Enadoline

Cat. No. B054987
CAS RN: 124378-77-4
M. Wt: 396.5 g/mol
InChI Key: JMBYBVLCYODBJQ-HFMPRLQTSA-N
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Description

Enadoline is a drug that acts as a highly selective κ-opioid agonist . In human studies, it produced visual distortions and feelings of dissociation, reminiscent of the effects of salvinorin A .


Synthesis Analysis

Enadoline was synthesized from 2,3-dimethylanisole in 7 steps. The corresponding Grignard reagent prepared from magnesium-anthracene complex reacts with 14 CO2, SOCl2, and PD130812 successively to give [14C]enadoline .


Molecular Structure Analysis

Enadoline is a non-peptide, selective kappa-opioid receptor (KOR) agonist . Its molecular formula is C24H32N2O3 .


Physical And Chemical Properties Analysis

Enadoline has a molar mass of 396.531 g·mol−1 . Other specific physical and chemical properties are not mentioned in the sources.

Scientific Research Applications

Mechanism of Action

Target of Action

Enadoline is a drug that acts as a highly selective κ-opioid agonist . The κ-opioid receptor (KOR) is the primary target of Enadoline . KORs are one of the opioid receptors in the body that play a key role in pain perception, consciousness, motor control, and mood .

Mode of Action

As a κ-opioid agonist, Enadoline binds to and activates the KORs, which are G-protein-coupled receptors . This activation leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein inwardly rectifying potassium (GIRK) channels . This results in hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

The activation of KORs by Enadoline affects various biochemical pathways. The most significant is the inhibition of the cAMP pathway, leading to decreased protein kinase A (PKA) activity . This can affect the phosphorylation state of various downstream targets, potentially altering their activity and resulting in the observed effects of the drug .

Pharmacokinetics

A study conducted in rats suggested that enadoline’s brain extracellular fluid (ecf) concentrations were associated with its neuroprotective subcutaneous doses .

Result of Action

In human studies, Enadoline has been shown to produce visual distortions and feelings of dissociation, reminiscent of the effects of salvinorin A . It was studied as a potential analgesic, but was abandoned due to the dose-limiting effects of dysphoria, which could be expected from a κ-opioid agonist .

Action Environment

The action of Enadoline, like many drugs, can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs, and genetic factors .

Safety and Hazards

While specific safety and hazards of Enadoline are not mentioned in the sources, it’s important to note that it was studied as a potential analgesic but was abandoned because of the dose-limiting effects of dysphoria, which could be expected from a κ-opioid agonist .

Future Directions

While specific future directions for Enadoline are not mentioned in the sources, research into κ-opioid agonists continues, with a focus on their potential use in treating various conditions, including pain and substance use disorders .

properties

IUPAC Name

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20-,21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBYBVLCYODBJQ-HFMPRLQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047258
Record name Enadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124378-77-4
Record name Enadoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124378-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enadoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124378774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enadoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16967
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENADOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJL283326C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ENADOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7677
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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